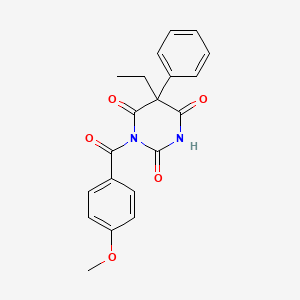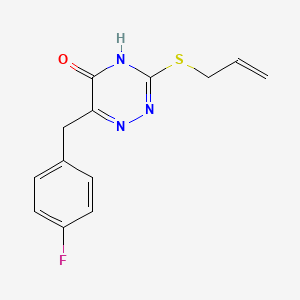
N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide is an organic compound that belongs to the class of carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with cyclohexene-1-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]hydrazine carbothioamide
Uniqueness
N-(3-chloro-2-methylphenyl)-3-cyclohexene-1-carboxamide is unique due to its specific structural features, such as the presence of both a chloro-substituted phenyl ring and a cyclohexene ring.
Propriétés
Formule moléculaire |
C14H16ClNO |
|---|---|
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H16ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-3,5,8-9,11H,4,6-7H2,1H3,(H,16,17) |
Clé InChI |
HHTNUCMCLUYXAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B13375988.png)
![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)
![9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13375998.png)
![2-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B13376005.png)
![N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide](/img/structure/B13376006.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B13376013.png)
![N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
![6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376026.png)

![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)
![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)
![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)

